1-(2,4-Difluorophenyl)piperazine dihydrochloride
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Overview
Description
1-(2,4-Difluorophenyl)piperazine dihydrochloride is a chemical compound with the molecular formula C10H12F2N2·2HCl It is a derivative of piperazine, a heterocyclic organic compound, and contains two fluorine atoms attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)piperazine dihydrochloride typically involves the reaction of 2,4-difluoroaniline with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. The resulting product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of difluorophenylpiperazine N-oxide.
Reduction: Formation of reduced difluorophenylpiperazine derivatives.
Substitution: Formation of substituted difluorophenylpiperazine derivatives with various functional groups.
Scientific Research Applications
1-(2,4-Difluorophenyl)piperazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in studies of receptor binding and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
- 1-(4-Fluorophenyl)piperazine
- 1-(3,4-Difluorophenyl)piperazine
- 1-(4-Trifluoromethylphenyl)piperazine
These compounds share structural similarities but differ in the number and position of fluorine atoms on the phenyl ring
Properties
IUPAC Name |
1-(2,4-difluorophenyl)piperazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2.2ClH/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXLAHNBVVIBFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)F)F.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556299 |
Source
|
Record name | 1-(2,4-Difluorophenyl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115761-77-8 |
Source
|
Record name | 1-(2,4-Difluorophenyl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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